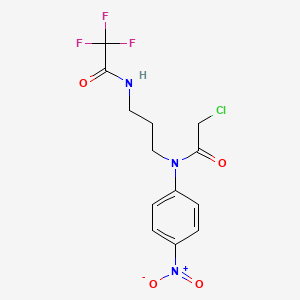
N-(3-(2-chloro-N-(4-nitrophenyl)acetamido)propyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML175 is a chemical compound known for its role as a specific inhibitor of Omega-class glutathione transferase 1-1 (GSTO1-1). This enzyme is involved in the regulation of protein function through glutathionylation and deglutathionylation processes.
Preparation Methods
The synthesis of ML175 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core molecular framework.
Functional group introduction: Specific functional groups are introduced to the core structure through various chemical reactions, such as nucleophilic substitution or electrophilic addition.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for ML175 would involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems .
Chemical Reactions Analysis
ML175 undergoes several types of chemical reactions, including:
Oxidation: ML175 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: ML175 can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
ML175 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of GSTO1-1 and its effects on glutathionylation and deglutathionylation processes.
Biology: ML175 is employed in research to understand the role of GSTO1-1 in cellular redox balance and its involvement in various signaling pathways.
Medicine: The compound is being investigated for its potential as an anti-inflammatory drug, particularly in the treatment of conditions like toxic shock and other inflammatory disorders.
Industry: ML175 can be used in the development of novel therapeutic agents and in the study of enzyme inhibition mechanisms
Mechanism of Action
ML175 exerts its effects by specifically inhibiting the catalytic activity of GSTO1-1. This inhibition blocks the enzyme’s ability to catalyze the glutathionylation and deglutathionylation of key signaling proteins. As a result, ML175 can modulate various cellular processes, including inflammatory signaling pathways. The molecular targets of ML175 include GSTO1-1 and its associated signaling proteins, which are involved in the regulation of cellular redox balance and inflammatory responses .
Comparison with Similar Compounds
ML175 is unique in its specific inhibition of GSTO1-1, which distinguishes it from other glutathione transferase inhibitors. Similar compounds include:
Ethacrynic acid: A general inhibitor of glutathione transferases, but not specific to GSTO1-1.
Carmustine: Another general inhibitor with broader activity against various glutathione transferases.
Buthionine sulfoximine: Inhibits glutathione synthesis, affecting multiple glutathione-dependent enzymes.
Compared to these compounds, ML175 offers a more targeted approach, specifically inhibiting GSTO1-1 without affecting other glutathione transferases, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
610263-01-9 |
|---|---|
Molecular Formula |
C13H13ClF3N3O4 |
Molecular Weight |
367.71 g/mol |
IUPAC Name |
N-[3-(N-(2-chloroacetyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H13ClF3N3O4/c14-8-11(21)19(7-1-6-18-12(22)13(15,16)17)9-2-4-10(5-3-9)20(23)24/h2-5H,1,6-8H2,(H,18,22) |
InChI Key |
RPFLJHUKWQKWPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-] |
solubility |
55.2 [ug/mL] |
Synonyms |
N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


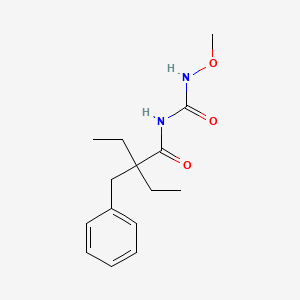
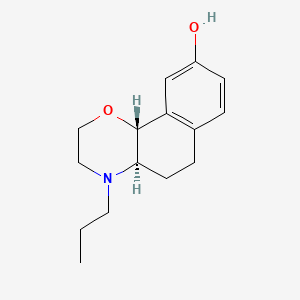

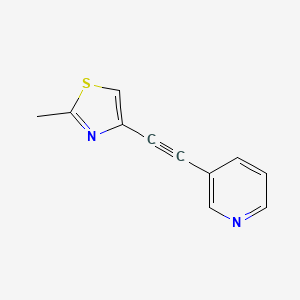
![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)
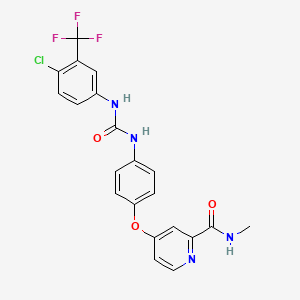
![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)
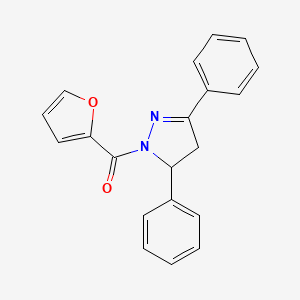


![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
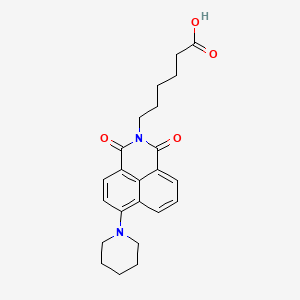
![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B1663157.png)
